molecular formula C11H7N B165113 1-Naphthonitrile CAS No. 86-53-3

1-Naphthonitrile

Cat. No.: B165113
CAS No.: 86-53-3
M. Wt: 153.18 g/mol
InChI Key: YJMNOKOLADGBKA-UHFFFAOYSA-N
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Description

1-Naphthonitrile, also known as 1-cyanonaphthalene, is an organic compound with the molecular formula C₁₁H₇N. It is a derivative of naphthalene, where one hydrogen atom is replaced by a cyano group (-CN). This compound is a colorless to light yellow crystalline solid with a melting point of 36-38°C and a boiling point of 299°C . It is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthonitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide or cuprous cyanide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution

The cyano group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. In aqueous acidic environments, 1-naphthonitrile converts to 1-naphthoic acid via intermediate amide formation :

C11H7N+2H2OC11H8O2+NH3 acidic conditions [9]\text{C}_{11}\text{H}_7\text{N}+2\text{H}_2\text{O}\rightarrow \text{C}_{11}\text{H}_8\text{O}_2+\text{NH}_3\quad \text{ acidic conditions }\quad[9]

Under basic conditions, nucleophilic substitution reactions occur. For example, amines or alcohols can displace the nitrile group, yielding substituted naphthalenes.

Reduction Reactions

This compound is reduced to 1-aminonaphthalene or 1-tetraline derivatives using agents like LiAlH₄ or H₂/Pd:

C11H7N+4H2C10H12NH LiAlH4 [3]\text{C}_{11}\text{H}_7\text{N}+4\text{H}_2\rightarrow \text{C}_{10}\text{H}_{12}\text{NH}\quad \text{ LiAlH}_4\text{ }\quad[3]

Notably, KH or n-BuLi/t-BuOK systems induce dearomative hydride addition at the C4 position, forming 1,4-dihydronaphthalene-1-carbonitrile with regioselectivity :

C11H7N+KHC11H8NElectrophileFunctionalized 1 4 dihydronaphthalene[2]\text{C}_{11}\text{H}_7\text{N}+\text{KH}\rightarrow \text{C}_{11}\text{H}_8\text{N}^-\xrightarrow{\text{Electrophile}}\text{Functionalized 1 4 dihydronaphthalene}\quad[2]

Photoreduction with Olefins

Irradiation with tetramethylethylene in acetonitrile yields 1,2-dihydronaphthalene derivatives via electron transfer and zwitterion intermediates :

C11H7N+C6H10hνDihydronaphthalene adducts[5]\text{C}_{11}\text{H}_7\text{N}+\text{C}_6\text{H}_{10}\xrightarrow{h\nu}\text{Dihydronaphthalene adducts}\quad[5]

Cycloaddition Reactions

UV irradiation in the presence of 1,2-dimethylcyclopentene produces 2+2 cycloadducts with both the aromatic ring and nitrile group. The reaction proceeds via distinct singlet states (¹Lₐ and ¹Lᵦ), demonstrating divergent pathways :

Reaction Pathway Product Key Conditions
¹Lₐ state activationRing adductLow olefin concentration
¹Lᵦ state activationNitrile adductHigh olefin concentration

Radical-Mediated Dearomatization

In solvothermal conditions with KH, this compound undergoes β-hydride elimination followed by hydride addition, forming α-cyano carbanion intermediates. These intermediates react with electrophiles (e.g., CO₂, alkyl halides) to yield quaternary carbon-containing products :

C11H7NKHC11H8NElectrophile1 4 Dihydronaphthalene derivatives[2]\text{C}_{11}\text{H}_7\text{N}\xrightarrow{\text{KH}}\text{C}_{11}\text{H}_8\text{N}^-\xrightarrow{\text{Electrophile}}\text{1 4 Dihydronaphthalene derivatives}\quad[2]

Role in Astrophysical PAH Formation

This compound participates in the HAVA (Hydrogen Abstraction–Vinylacetylene Addition) mechanism in molecular clouds. The cyano group lowers energy barriers for radical addition, facilitating naphthalene derivative formation under low-temperature conditions :

2 Cyanophenyl+Vinylacetylene1 Naphthonitrile(ΔG=12.3textkcalmol)[8]\text{2 Cyanophenyl}+\text{Vinylacetylene}\rightarrow \text{1 Naphthonitrile}\quad (\Delta G^\ddagger =12.3\\text{kcal mol})\quad[8]

Comparative Reactivity

The nitrile group’s position significantly alters reactivity compared to isomers:

Property This compound 2-Naphthonitrile
Electrophilic Substitution Favors C4 positionFavors C1 position
Reduction Rate Faster (LiAlH₄)Slower

Scientific Research Applications

Organic Synthesis

1-Naphthonitrile serves as a versatile intermediate in organic synthesis, particularly in the construction of complex organic molecules. Recent studies have highlighted its role in dearomative transformations and functionalization processes.

Case Study: Dearomative Hydride Addition

A notable application involves the dearomative hydride addition to this compound using potassium hydride (KH). This process leads to the formation of 1,4-dihydronaphthalene-1-carbonitriles through a series of β-hydride eliminations and subsequent nucleophilic additions. The resulting α-cyano benzylic carbanions can be further functionalized with various electrophiles, allowing for the creation of quaternary carbon centers .

Table 1: Summary of Reactions Involving this compound

Reaction TypeReagents UsedProductYield (%)
Dearomative Hydride AdditionKH, 1-naphthylmethylamine1,4-dihydronaphthalene-1-carbonitrileUp to 80%
Functionalization with Alkyl HalidesAlkyl bromidesQuaternary carbon compoundsVaries

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and materials due to its unique electronic properties imparted by the cyano group. The presence of this electron-withdrawing group enhances the stability and reactivity of polymers derived from naphthalene derivatives.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can improve their thermal and mechanical properties. For instance, copolymers containing naphthalene units exhibit increased resistance to thermal degradation compared to their non-cyano counterparts .

Table 2: Properties of Polymers Derived from Naphthalene vs. Naphthonitrile

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Naphthalene-based Polymer25050
Naphthonitrile-based Polymer30070

Astrophysical Chemistry

The significance of this compound extends beyond terrestrial applications; it has been identified in astrophysical environments such as molecular clouds. Its presence contributes to our understanding of polycyclic aromatic hydrocarbons (PAHs) formation mechanisms in low-temperature settings.

Case Study: Detection in Molecular Clouds

Recent studies have reported the detection of this compound in the Taurus Molecular Cloud-1 (TMC-1), where it plays a role in the formation pathways of complex organic molecules under extreme conditions. The cyano group's influence on reaction mechanisms has been analyzed through computational studies, revealing how it lowers energy barriers during PAH formation .

Table 3: Detection of Organic Molecules in TMC-1

MoleculeDetection MethodReference Year
This compoundSpectroscopy2021
BenzonitrileSpectroscopy2018
VinylacetyleneSpectroscopy2021

Mechanism of Action

The mechanism of action of 1-naphthonitrile involves its ability to undergo nucleophilic addition reactions due to the presence of the cyano group. The cyano group is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical syntheses and reactions .

Comparison with Similar Compounds

1-Naphthonitrile can be compared with other similar compounds such as:

    2-Naphthonitrile: Similar in structure but with the cyano group at the 2-position, leading to different reactivity and properties.

    1-Naphthylamine: Contains an amino group (-NH₂) instead of a cyano group, resulting in different chemical behavior and applications.

    1-Naphthoic acid: The carboxylic acid derivative of naphthalene, which has different reactivity compared to the nitrile group.

The uniqueness of this compound lies in its cyano group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives .

Biological Activity

1-Naphthonitrile, a compound with the molecular formula C11H7NC_{11}H_7N, is recognized for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a naphthalene ring with a cyano group (CN-CN) attached at the first carbon. This unique positioning contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H7NC_{11}H_7N
Molecular Weight169.18 g/mol
Boiling Point292 °C
Melting Point52-54 °C

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study highlighted its potential to inhibit cancer cell proliferation, particularly in breast cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated .

Case Study: Breast Cancer Inhibition

  • Objective: Evaluate the effect of this compound on breast cancer cell lines.
  • Method: In vitro assays were conducted using MCF-7 cells.
  • Results: A significant reduction in cell viability was observed at concentrations above 25 µM after 48 hours, suggesting dose-dependent effects.

Electron Accepting Properties

This compound has been studied for its role as an electron acceptor in photochemistry. It participates in exciplex formation with various organic substrates, which is crucial for developing organic electronic materials . This property is particularly relevant in the context of organic photovoltaics and photonic devices.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of naphthalene with cyanating agents such as sodium cyanide or copper cyanide. Its derivatives have been explored for various biological applications, including:

  • Naphthylborazatruxene : Synthesized from this compound, showing potential in organic electronics .
  • Dihydronaphthalene derivatives : These compounds exhibit varied biological activities, including anti-cancer effects .

Toxicity and Safety

While exploring its biological applications, it is essential to consider the toxicity profile of this compound. It is classified as an acute toxic irritant , necessitating careful handling and safety measures during research and application .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 1-Naphthonitrile in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyanation of 1-naphthol derivatives using copper cyanide or palladium-catalyzed cross-coupling reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For reproducibility, experimental protocols must specify reaction conditions (temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography). Always reference established literature for comparative spectral data .

Q. How can researchers ensure the purity of this compound for experimental use?

  • Methodological Answer : Purity verification involves combining analytical techniques:

  • Chromatography : Use HPLC with UV detection to quantify impurities.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to check melting point consistency.
  • Spectroscopy : Infrared (IR) spectroscopy to detect functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
    Document deviations from literature values (e.g., NMR chemical shifts) and address them via recrystallization or redistillation .

Intermediate Research Questions

Q. What experimental strategies are used to study the temperature-dependent physicochemical properties of this compound?

  • Methodological Answer : Rotational diffusion parameters can be measured using time-resolved fluorescence anisotropy in solvents like propylene glycol. Viscosity-temperature relationships are critical; extrapolate missing viscosity data from empirical models (e.g., Arrhenius equation). Data should be tabulated (see Table I in ) to compare observed vs. predicted values. Ensure calibration of viscometers and temperature-controlled environments (±0.1°C) to minimize error .

Q. How does this compound interact with biological systems, and what assays are appropriate for preliminary toxicity screening?

  • Methodological Answer : Use in vitro models (e.g., human hepatocyte cell lines) to assess metabolic activation via cytochrome P450 enzymes. Measure reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) and cytotoxicity via MTT assays. For mechanistic insights, pair with metabolomic profiling (LC-MS) to identify oxidative metabolites. Reference toxicological databases for comparative LD50 values .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

  • Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., study type, detection limits). Extract data into standardized tables (Table C-2 in ) to compare degradation rates across media (air, water, soil). Use meta-analysis to quantify heterogeneity sources (e.g., pH, microbial activity). Validate findings with controlled microcosm experiments simulating environmental conditions .

Q. What advanced computational models predict the reactive sites of this compound for functionalization studies?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Validate predictions with experimental kinetics (e.g., reaction rates with Grignard reagents). Cross-reference with crystallographic data (if available) to confirm spatial electron density alignment .

Q. Data Analysis & Reproducibility

Q. What frameworks ensure rigorous formulation of research questions involving this compound?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Example: "How does this compound’s nitrile group influence its photostability compared to 1-Naphthylamine under UV exposure (PICO: Compound class comparison; FINER: Novelty in degradation pathways)?" .

Q. How should researchers document methodological variations in this compound studies to enhance reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures in the main text or supplementary materials. Report instrument parameters (e.g., NMR frequency, HPLC column type), raw data (e.g., NMR spectra in .jcamp format), and statistical analyses (e.g., error margins for triplicate measurements). Use hyperlinks for supplementary data accessibility .

Properties

IUPAC Name

naphthalene-1-carbonitrile
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InChI

InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H
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InChI Key

YJMNOKOLADGBKA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H7N
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DSSTOX Substance ID

DTXSID4058940
Record name 1-Naphthalenecarbonitrile
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Molecular Weight

153.18 g/mol
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CAS No.

86-53-3, 25551-35-3
Record name 1-Naphthalenecarbonitrile
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Synthesis routes and methods I

Procedure details

At a temperature and in the manner as described in Example 1, 39 g of potassium thiocyanate (0.4 mol) are introduced into 0.3 l of 98% hydrofluoric acid, 42 g of naphthalene (0.33 mol) are added and the mixture is agitated for 2 days at room temperature. After work-up, 54 g of crude α-thionaphthoic acid amide (0.32 mol) having a melting point of 119° C are obtained. A sample recrystallized from xylene has a melting point of 122° - 125° C. By alkaline splitting of the product, pure α-naphthonitrile may be obtained.
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-thionaphthoic acid amide
Quantity
54 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-amino-1-naphthalenecarbonitrile (19.2 g, 114 mmol) and maleic anhydride (14.0 g, 113 mmol) in AcOH (230 mL) was heated at 115° C. for 12 h. After cooling to rt, the reaction mixture was concentrated under reduced pressure then diluted with CH2Cl2 (2.5 L). The organic layer was washed 3× with H2O (3 L), 1× with sat. aq. Na2CO8 (1 L) and 1× with brine (1 L), dried over MgSO4 and concentrated to −200 mL under reduced pressure. Purification by flash chromatography on cation exchange resin (60 g, CUBX13M6 from United Chemical Technologies) eluting with CH2Cl2 gave 25.0 g (88%) of 4-(2,5-dihydro-2,5-dioxo-1H-1-yl)]-naphthalenecarbonitrile as a yellow solid. HPLC: 96% at 2.48 min (retention time) (Phenomenex-prime S5-C18 column 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 249.25 [M+H]+.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (127 mg, 2.592 mmol), dried KI (72 mg, 0.434 mmol, 20 mol %) and CuI (41 mg, 0.215 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromonaphthalene (300 μL, 2.157 mmol), N,N′-dimethylethylenediamine (230 μL, 2.16 mmol) and anhydrous toluene (1.4 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 232 mg (70% yield) of the title compound as a colorless oil.
Name
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
41 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with NaCN (95 mg, 1.94 mmol), CuI (31 mg, 0.16 mmol, 10 mol %), and KI (54 mg, 0.33 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (1.2 mL), N,N′-dimethylethylenediamine (175 μL, 1.64 mmol), and 1-bromonaphthalene (225 μL, 1.62 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aqueous ammonia (2 mL) and extracted with ethyl acetate (4×2 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by flash chromatography on silica gel (hexane/ethyl acetate 20:1) to provide the desired product as a pale yellow solid (234 mg, 94% yield). Mp 35-36° C. (lit. 37° C., See Blum, J.; Oppenheimer, E.; Bergmann, E. J. Am. Chem. Soc. 1967, 89, 2338). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Abraham, R. J.; Reid, M. Magn. Reson. Chem. 2000, 38, 570): δ 8.27 (d, J=8.4, 1H), 8.11 (d, J=8.3, 1H), 7.96 (d, J=8.1, 1H), 7.94 (dd, J=7.2, J=1.1, 1H), 7.73 (ddd, J=8.3, J=6.9, J=1.34, 1H), 7.65 (ddd, J=8.3, J=7.1, J=1.2, 1H), 7.55 (dd, J=8.3, J=7.1, 1H); 13C NMR (100 MHz, CDCl3): 133.7, 133.2, 133.1, 132.8, 129.1, 129.0, 128.0, 125.6, 125.4, 118.3, 110.6; IR (neat, cm−1): 2222, 1604, 1513, 1376, 855, 802, 772, 684, 451. Anal. Calcd. for C11H7N: C, 86.25; H, 4.61; N, 9.14. Found: C, 86.04; H, 4.61; N, 9.05.
Name
Quantity
95 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
31 mg
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
175 μL
Type
reactant
Reaction Step Two
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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